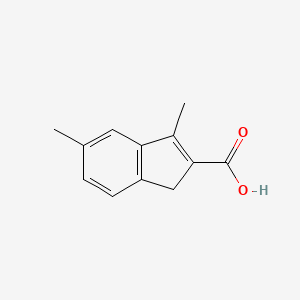

3,5-Dimethyl-indene-2-carboxylic acid

Description

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

3,5-dimethyl-1H-indene-2-carboxylic acid |

InChI |

InChI=1S/C12H12O2/c1-7-3-4-9-6-11(12(13)14)8(2)10(9)5-7/h3-5H,6H2,1-2H3,(H,13,14) |

InChI Key |

GYNRSVPBBSCRSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CC(=C2C)C(=O)O)C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,5-dimethyl-indene-2-carboxylic acid with structurally related carboxylic acids, focusing on physicochemical properties, synthesis, and applications.

Table 1: Key Properties of Selected Carboxylic Acids

Structural and Functional Differences

- In contrast, indole-carboxylic acids (e.g., indole-5- and 6-carboxylic acid) exhibit heteroaromatic nitrogen, enabling hydrogen bonding and π-stacking interactions critical for binding in biological systems .

- Acidity and Reactivity : The electron-withdrawing carboxylic acid group in 3,5-dimethyl-indene-2-carboxylic acid may render it more acidic than caffeic acid, which has hydroxyl groups that donate electrons. This difference could influence reactivity in esterification or amidation reactions .

Preparation Methods

Carboxylation via Friedel-Crafts Alkylation and Related Electrophilic Substitutions

Friedel-Crafts alkylation is a classical method for introducing substituents onto aromatic systems. While direct carboxylation of indene derivatives via this mechanism is challenging due to the electron-deficient nature of the indene ring, modified approaches using pre-functionalized intermediates have shown promise. For example, ethyl 2,5-dimethyl-2,3-dihydro-1H-indene-2-carboxylate, synthesized via Pd/C-catalyzed hydrogenation of ethyl 2,6-dimethyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, can serve as a precursor . The hydrogenation step achieves 90% molar yield under optimized conditions (acetic acid solvent, 0.14–0.19 mol.% Pd/C, 40–45°C) . Subsequent hydrolysis of the ester group would yield the target carboxylic acid.

A critical limitation of this route is the need for precise control over regioselectivity during the alkylation step. Substituted indenes often require directing groups or steric hindrance to ensure carboxylation at the desired position. For instance, the use of methylcarbonate and sodium hydride in toluene at reflux (110–120°C) has been demonstrated to facilitate selective alkylation of 5-chloro-1-indanone derivatives . While this method was developed for indoxacarb intermediates, analogous conditions could be adapted for 3,5-dimethyl-indene systems by substituting the starting material with a dimethyl-substituted indanone.

Oxidation of Methyl Groups to Carboxylic Acids

Oxidation of methyl groups adjacent to carbonyl functionalities offers a direct route to carboxylic acids. In the synthesis of ethyl 2,5-dimethyl-2,3-dihydro-1H-indene-2-carboxylate, air oxidation in the presence of cobalt salts (e.g., cobalt acetate) in acetic acid converts methyl groups to carboxylates . This method achieved a 75% overall yield for a related indene-methanol derivative, suggesting its applicability to 3,5-dimethyl-indene-2-carboxylic acid .

Key considerations for this approach include:

-

Catalyst selection : Cobalt(II) acetate is preferred due to its efficiency in promoting autoxidation without over-oxidizing the indene backbone.

-

Solvent system : Acetic acid acts as both solvent and proton donor, stabilizing intermediates during the oxidation process.

-

Temperature control : Reactions are typically conducted at 70–80°C to balance reaction rate and selectivity .

Comparative studies on analogous systems reveal that electron-donating groups (e.g., methyl substituents) enhance oxidation rates by stabilizing radical intermediates . This effect is particularly pronounced in 3,5-dimethyl-indene derivatives, where the methyl groups para to the oxidation site accelerate the reaction.

Cyclization Reactions for Indene Ring Formation

Cyclization of substituted benzene precursors provides a modular route to indene-carboxylic acids. A patent detailing the synthesis of 2-n-propyl-4-methylbenzimidazole-6-carboxylic acid illustrates this strategy . The process involves:

-

Nitration of 3,5-dimethylnitrobenzene to form 3,5-dimethyl-1,2-dinitrobenzene.

-

Catalytic hydrogenation (Pd/C, ethanol) to yield 3,5-dimethyl-1,2-phenylenediamine.

-

Cyclization with n-butyric acid in polyphosphoric acid to form the benzimidazole core .

Adapting this method for indene-carboxylic acid synthesis would require substituting the diamine intermediate with a diene or enone precursor. For example, cyclization of γ,δ-unsaturated carboxylic acids via acid-catalyzed intramolecular aldol condensation could generate the indene ring. Polyphosphoric acid (PPA) is particularly effective for such reactions, as demonstrated in the synthesis of indole-2-carboxylic acid derivatives .

Ester Hydrolysis as a Route to Carboxylic Acids

Hydrolysis of ester precursors is a straightforward method for carboxylic acid synthesis. The patent literature provides multiple examples, such as the hydrolysis of methyl 5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate using concentrated hydrochloric acid and ice . This two-step process—comprising salification (NaH, methylcarbonate) and acidification (HCl)—achieved yields of 75–78% for the ester intermediate, with subsequent hydrolysis yielding the carboxylic acid .

For 3,5-dimethyl-indene-2-carboxylic acid, the ester precursor could be synthesized via nucleophilic acyl substitution. For instance, reaction of 3,5-dimethyl-indene-2-carbonyl chloride with methanol would yield the methyl ester, which is then hydrolyzed under acidic or basic conditions. Enzymatic hydrolysis using lipases or esterases, as reported for enantioselective resolution of indoxacarb intermediates, offers an alternative with superior stereocontrol .

Biocatalytic and Enzymatic Approaches

Biocatalytic methods are gaining traction for synthesizing chiral carboxylic acids. A study on Bacillus cereus WZZ006 demonstrated the enzymatic resolution of racemic 5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester, achieving 93% enantiomeric excess (e.e.) and 53% conversion after 36 hours . While this system was optimized for an indoxacarb intermediate, the same principles apply to 3,5-dimethyl-indene derivatives.

Critical factors for biocatalytic success include:

-

Substrate specificity : Enzymes must tolerate methyl substituents at the 3 and 5 positions.

-

Reaction medium : Aqueous-organic biphasic systems enhance solubility of hydrophobic indene substrates.

-

pH optimization : Maintaining pH 7–8 stabilizes both the enzyme and the carboxylic acid product .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Alkylation | 75–78 | High regioselectivity | Requires electron-rich substrates |

| Methyl Oxidation | 75–90 | Direct functionalization | Over-oxidation risks |

| Cyclization | 67–73 | Modular precursor design | Multi-step complexity |

| Ester Hydrolysis | 70–78 | Simplicity, scalability | Chiral resolution needed for enantiomers |

| Biocatalytic Resolution | 53–93* | High enantioselectivity | Longer reaction times |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Dimethyl-indene-2-carboxylic acid, and how do reaction parameters influence yield and purity?

- Methodological Answer :

- Route 1 : Cyclocondensation of substituted indene precursors under acidic catalysis (e.g., H₂SO₄) at 80–100°C in anhydrous dichloromethane. Yield optimization requires precise stoichiometric control of methylating agents .

- Route 2 : Friedel-Crafts alkylation of indene-2-carboxylic acid derivatives, using AlCl₃ as a catalyst in toluene. Purity (>95%) is achieved via recrystallization in ethanol/water mixtures .

- Critical Parameters : Temperature (exothermic reactions require cooling), solvent polarity (polar aprotic solvents enhance selectivity), and catalyst loading (excess AlCl₃ may degrade the product).

Q. Which spectroscopic techniques are prioritized for structural confirmation of 3,5-Dimethyl-indene-2-carboxylic acid?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ 1.8–2.1 ppm) and aromatic protons (δ 6.5–7.2 ppm). Compare with predicted shifts from computational tools (e.g., ACD/Labs) .

- IR Spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O vibration (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 203.0943 (calculated for C₁₂H₁₄O₂) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for 3,5-Dimethyl-indene-2-carboxylic acid derivatives?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., Gaussian 16) to compare activation energies of competing pathways (e.g., electrophilic substitution vs. radical mechanisms). Validate with kinetic isotope effects .

- MD Simulations : Analyze solvent effects on regioselectivity using explicit solvent models (e.g., water vs. DMSO). Cross-reference with experimental HPLC retention times .

Q. What protocols ensure compound stability in long-term pharmacological studies?

- Methodological Answer :

- Storage : Use amber vials at –20°C under argon to prevent oxidation. Monitor degradation via monthly HPLC (C18 column, 0.1% TFA in mobile phase) .

- Stability Assays : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to detect hydrolytic byproducts (e.g., decarboxylated derivatives) .

Q. How should researchers design kinetic studies to elucidate enzyme inhibition mechanisms involving this compound?

- Methodological Answer :

- Enzyme Kinetics : Use Michaelis-Menten plots with varying substrate concentrations. Measure IC₅₀ via fluorescence quenching assays (λₑₓ = 280 nm) .

- Competitive vs. Non-Competitive Inhibition : Perform Lineweaver-Burk analysis with/without pre-incubation of the compound. Confirm reversibility via dialysis .

Data Analysis & Contradiction Resolution

Q. How to address conflicting HPLC purity results across laboratories?

- Methodological Answer :

- Standardization : Use certified reference materials (CRMs) for column calibration. Harmonize mobile phase pH (±0.1) and flow rate (±0.05 mL/min) .

- Inter-Lab Validation : Perform round-robin testing with blinded samples. Apply ANOVA to identify systematic errors (e.g., column aging, detector sensitivity) .

Q. What strategies reconcile discrepancies between X-ray crystallography and DFT-predicted bond lengths?

- Methodological Answer :

- Refinement Parameters : Adjust thermal displacement parameters (B-factors) in crystallographic software (e.g., SHELXL). Cross-validate with Hirshfeld surface analysis .

- Computational Limitations : Account for basis set incompleteness in DFT (e.g., B3LYP/6-31G* vs. cc-pVTZ). Use QM/MM hybrid models for solvated crystals .

Toxicology & Regulatory Compliance

Q. What methodological considerations are critical for designing IND-compliant toxicology studies?

- Methodological Answer :

- Dose Escalation : Follow OECD 407 guidelines for 28-day repeated dosing in rodents. Monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) .

- Formulation : Use vehicle controls (e.g., 0.5% carboxymethylcellulose) to isolate compound-specific effects. Include positive controls (e.g., cisplatin for nephrotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.